molecular formula C18H21N3S B024530 Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)- CAS No. 101398-72-5

Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)-

Cat. No. B024530
M. Wt: 311.4 g/mol
InChI Key: REVNXYBELUTYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)-, also known as MitoQ, is a mitochondria-targeted antioxidant that has been extensively studied for its potential therapeutic applications in various diseases. MitoQ has been shown to have a unique mechanism of action and numerous biochemical and physiological effects, making it an exciting area of research in the scientific community.

Mechanism Of Action

Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)- is a mitochondria-targeted antioxidant that works by selectively accumulating in the mitochondria, where it can scavenge reactive oxygen species (ROS) and prevent oxidative damage. Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)- also has the ability to improve mitochondrial function by reducing oxidative stress and enhancing ATP production.

Biochemical And Physiological Effects

Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)- has been shown to have numerous biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, enhancing ATP production, and reducing inflammation. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)- in lab experiments is its specificity for mitochondria, which allows for targeted delivery and action. However, one limitation is that Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)- can be difficult to synthesize and purify, which can limit its availability for research.

Future Directions

There are numerous future directions for research on Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)-, including studying its potential therapeutic applications in various diseases, further elucidating its mechanism of action, and developing more efficient synthesis methods. Additionally, there is a need for more clinical trials to determine the safety and efficacy of Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)- in humans.

Synthesis Methods

Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)- can be synthesized through a multi-step process involving the reaction of 10-phenothiazine with N,N-dimethylformamide dimethyl acetal, followed by the reaction with chloromethylpropyltrimethoxysilane. This results in the formation of Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)-, which can be purified through column chromatography.

Scientific Research Applications

Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)- has been studied extensively for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. It has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to improve mitochondrial function and reduce oxidative stress.

properties

CAS RN

101398-72-5

Product Name

Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)-

Molecular Formula

C18H21N3S

Molecular Weight

311.4 g/mol

IUPAC Name

N,N-dimethyl-N'-(3-phenothiazin-10-ylpropyl)methanimidamide

InChI

InChI=1S/C18H21N3S/c1-20(2)14-19-12-7-13-21-15-8-3-5-10-17(15)22-18-11-6-4-9-16(18)21/h3-6,8-11,14H,7,12-13H2,1-2H3

InChI Key

REVNXYBELUTYOL-UHFFFAOYSA-N

SMILES

CN(C)C=NCCCN1C2=CC=CC=C2SC3=CC=CC=C31

Canonical SMILES

CN(C)C=NCCCN1C2=CC=CC=C2SC3=CC=CC=C31

Other CAS RN

101398-72-5

synonyms

N1,N1-Dimethyl-N2-[3-(10H-phenothiazin-10-yl)propyl]formamidine

Origin of Product

United States

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